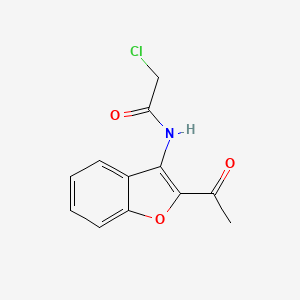

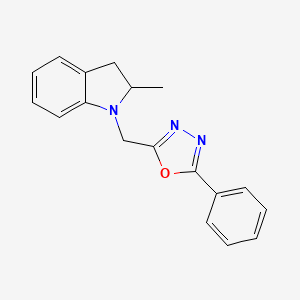

N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

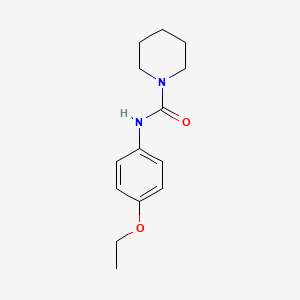

N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide is a compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring system, which often exhibit a wide range of biological activities. The specific structure of this compound suggests potential for various chemical reactions and biological applications.

Synthesis Analysis

The synthesis of related benzofuran-2-ylacetamide derivatives has been reported using palladium-catalyzed cascade reactions, starting from allyloxyaryl precursors and amines in the presence of carbon monoxide . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied. For instance, a Claisen–Schmidt-type condensation reaction has been used to synthesize a related N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide derivative .

Molecular Structure Analysis

The molecular structure and properties of a similar compound, N-(2-acetylbenzofuran-3-yl)acrylamide, have been investigated using quantum chemical calculations and compared with experimental data from FT-IR, 1H NMR, and UV-Vis spectroscopy . These techniques could be employed to analyze the molecular structure of this compound, providing insights into its electronic properties, such as the HOMO-LUMO gap, which indicates chemical reactivity and charge transfer capabilities.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of this compound, they do offer insights into the reactivity of similar compounds. For example, benzofuran derivatives have been used in cascade annulation reactions to form benzofuran-2(3H)-ones . The presence of the chloroacetamide group in this compound suggests that it could be a reactive site for further chemical transformations, such as nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be inferred from related compounds. For instance, the synthesis and characterization of N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide provide data on its structure through NMR and IR spectroscopy, which could be relevant for understanding the properties of this compound . Additionally, the antibacterial activity of novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing a similar acetamide moiety suggests potential biological properties that could be explored for this compound .

Aplicaciones Científicas De Investigación

Antimicrobial and Anti-inflammatory Applications

Benzofuran derivatives are reported to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties. These compounds have been identified as pronounced inhibitors against a number of diseases, viruses, fungi, microbes, and enzymes. The unique structural features of benzofuran and its derivatives make them a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates (Dawood, 2019).

Antioxidant and Antiviral Activities

Benzofuran compounds, including N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide, have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. These activities highlight benzofuran compounds as potential natural drug lead compounds, with applications ranging from antiviral therapies to cancer treatment (Miao et al., 2019).

Antitumor Applications

Benzofuran derivatives are being explored for their potential in treating various cancers. The presence of the benzofuran nucleus in bioactive natural and synthetic compounds suggests significant antitumor, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. This broad spectrum of activity underscores the potential of benzofuran derivatives, including this compound, in pharmaceutical development for treating a variety of diseases (Dawood, 2019).

Propiedades

IUPAC Name |

N-(2-acetyl-1-benzofuran-3-yl)-2-chloroacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7(15)12-11(14-10(16)6-13)8-4-2-3-5-9(8)17-12/h2-5H,6H2,1H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOKGQKLBFSLCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2522185.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2522189.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2522191.png)

![N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522194.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]sulfanylpropan-2-one](/img/structure/B2522196.png)

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)

![N-[2-(3-Methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2522203.png)